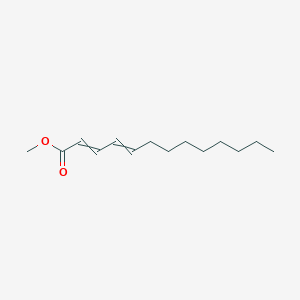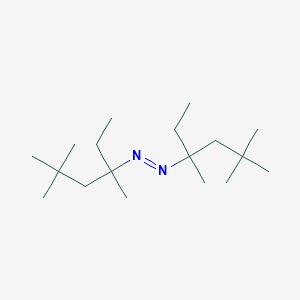methanide CAS No. 51804-79-6](/img/structure/B14640717.png)
Lithium [di(propan-2-yl)amino](oxo)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium di(propan-2-yl)aminomethanide is a chemical compound with the molecular formula LiN(CH(CH3)2)2. It is commonly used as a strong base in organic synthesis due to its high reactivity and solubility in non-polar organic solvents . This compound is particularly valuable in the formation of enolates and other nucleophilic species, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium di(propan-2-yl)aminomethanide is typically prepared by treating a cooled mixture of tetrahydrofuran (THF) and diisopropylamine with n-butyllithium . The reaction is carried out at low temperatures, usually between 0 to -78°C, to ensure the stability of the compound. The reaction can be represented as follows:
(CH3CH2CH2)2NH+n-BuLi→LiN(CH(CH3)2)2+n-BuH
Industrial Production Methods
In industrial settings, the production of lithium di(propan-2-yl)aminomethanide follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that can maintain the low temperatures required for the synthesis. The compound is often produced as a solution in THF or other polar aprotic solvents to facilitate its handling and storage .
Chemical Reactions Analysis
Types of Reactions
Lithium di(propan-2-yl)aminomethanide undergoes several types of chemical reactions, including:
Deprotonation: It is commonly used to deprotonate weakly acidic compounds, forming enolates and other nucleophilic species.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Elimination: It can also be used in elimination reactions to form less substituted alkenes.
Common Reagents and Conditions
Solvents: THF, ether, and other polar aprotic solvents are commonly used.
Temperature: Reactions are typically carried out at low temperatures (-78°C) to maintain the stability of the compound.
Major Products
Enolates: Formed through deprotonation of carbonyl compounds.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
Lithium di(propan-2-yl)aminomethanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium di(propan-2-yl)aminomethanide involves its role as a strong base. It deprotonates weakly acidic compounds, forming enolates and other nucleophilic species. These nucleophiles can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The compound’s high reactivity and solubility in non-polar solvents enhance its effectiveness in these reactions .
Comparison with Similar Compounds
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base with similar properties and applications.
Sodium amide (NaNH2): A strong base used in similar reactions but with different reactivity and selectivity.
Uniqueness
Lithium di(propan-2-yl)aminomethanide is unique due to its high solubility in non-polar solvents and its ability to form highly reactive enolates. Its selectivity in forming less substituted enolates makes it particularly valuable in organic synthesis .
Properties
CAS No. |
51804-79-6 |
|---|---|
Molecular Formula |
C7H14LiNO |
Molecular Weight |
135.2 g/mol |
IUPAC Name |
lithium;[di(propan-2-yl)amino]methanone |
InChI |
InChI=1S/C7H14NO.Li/c1-6(2)8(5-9)7(3)4;/h6-7H,1-4H3;/q-1;+1 |
InChI Key |
SFOCUQINRCXOBQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)N([C-]=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


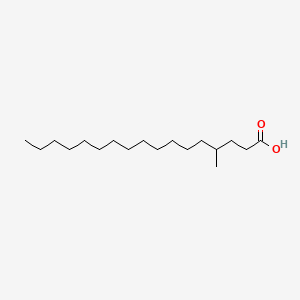
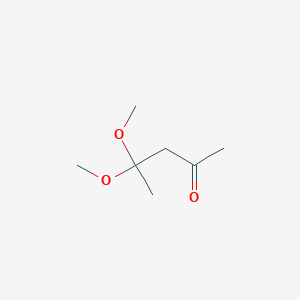
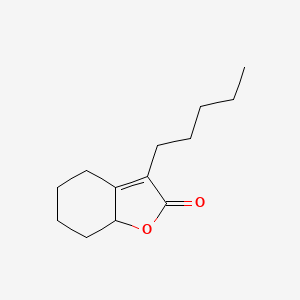
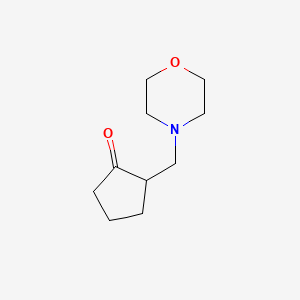
methanone](/img/structure/B14640666.png)
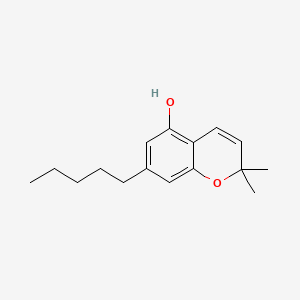

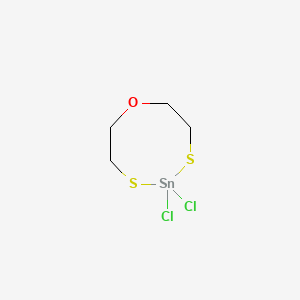

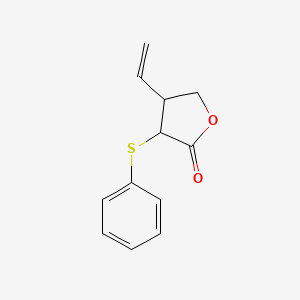
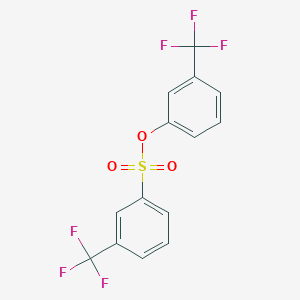
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
